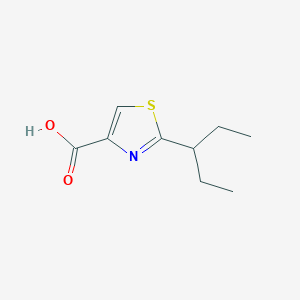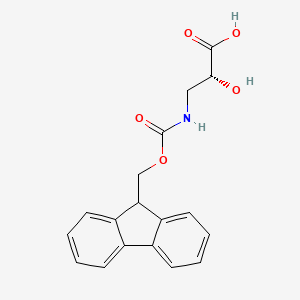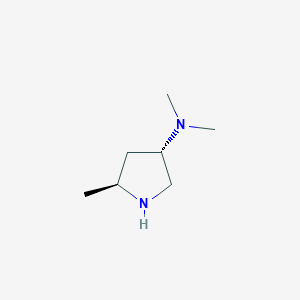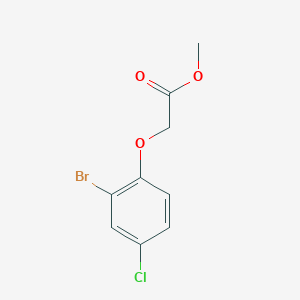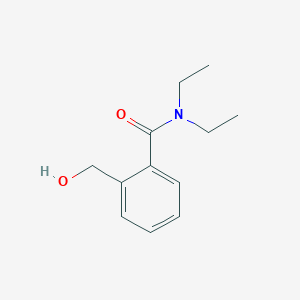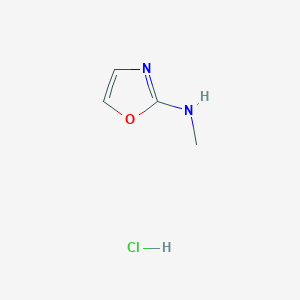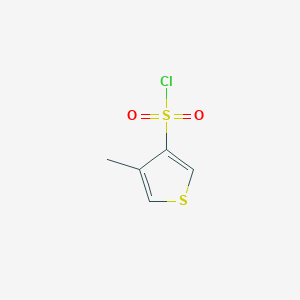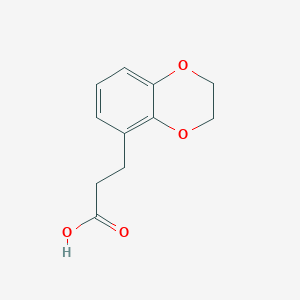
3-(2,3-Dihydro-1,4-benzodioxin-5-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-Dihydro-1,4-benzodioxin-5-yl)propanoic acid is an organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol It is a derivative of 1,4-benzodioxin, a bicyclic compound consisting of a benzene ring fused with a dioxin ring
Preparation Methods
The synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-5-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 1,4-benzodioxin with propanoic acid under specific reaction conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-(2,3-Dihydro-1,4-benzodioxin-5-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or alkanes.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2,3-Dihydro-1,4-benzodioxin-5-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydro-1,4-benzodioxin-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
3-(2,3-Dihydro-1,4-benzodioxin-5-yl)propanoic acid can be compared with other similar compounds, such as:
1,4-Benzodioxin: The parent compound, which lacks the propanoic acid group.
2,3-Dihydro-1,4-benzodioxin-5-carboxylic acid: A similar compound with a carboxylic acid group instead of a propanoic acid group.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-5-yl)propanoic acid |
InChI |
InChI=1S/C11H12O4/c12-10(13)5-4-8-2-1-3-9-11(8)15-7-6-14-9/h1-3H,4-7H2,(H,12,13) |
InChI Key |
GHFKRCCBOMTLMF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


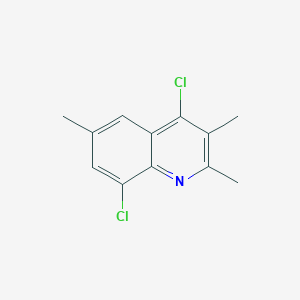
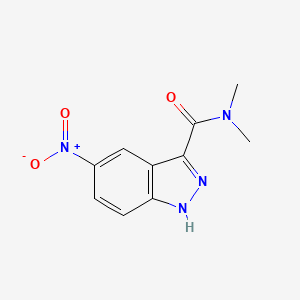
![4-(3-bromo-4-fluorophenyl)-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B8717021.png)
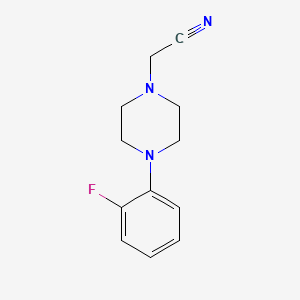
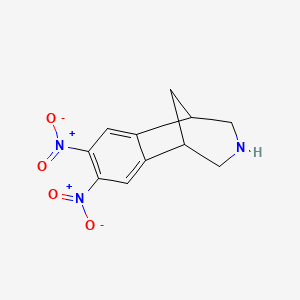
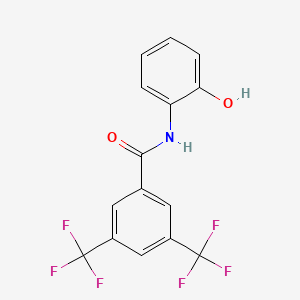
![tert-butyl 6-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B8717042.png)
